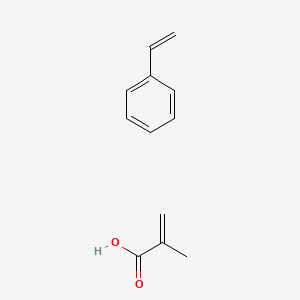

2-Methylprop-2-enoic acid;styrene

Description

Structure

2D Structure

Propriétés

IUPAC Name |

2-methylprop-2-enoic acid;styrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8.C4H6O2/c1-2-8-6-4-3-5-7-8;1-3(2)4(5)6/h2-7H,1H2;1H2,2H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVEPFOUZABPRMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)O.C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

114672-18-3, 737791-65-0, 9010-92-8, 124916-37-6 | |

| Record name | 2-Propenoic acid, 2-methyl-, polymer with ethenylbenzene, graft | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114672-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, polymer with ethenylbenzene, diblock | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=737791-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methacrylic acid-styrene copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9010-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methacrylic acid-styrene block copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124916-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9010-92-8 | |

| Record name | 2-Propenoic acid, 2-methyl-, polymer with ethenylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009010928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, polymer with ethenylbenzene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, polymer with ethenylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Poly Styrene Co Methacrylic Acid Copolymers

Conventional Radical Copolymerization Techniques

Conventional free-radical polymerization remains a cornerstone for the industrial production of P(St-co-MAA) due to its robustness and applicability under various reaction conditions. These techniques involve the use of a free-radical initiator to begin the polymerization process, where styrene (B11656) and methacrylic acid monomers are added to a growing polymer chain. Key methods include solution, emulsion, precipitation, and bulk polymerization.

Solution Polymerization Approaches

Solution polymerization is a widely used method for synthesizing P(St-co-MAA) where the monomers and the resulting copolymer are dissolved in a non-reactive solvent. This technique allows for good heat control and produces a polymer with a narrow molecular weight distribution.

Lahoud conducted solution copolymerization of styrene and methacrylic acid at 60°C in toluene (B28343) using AIBN as an initiator. tandfonline.com Another study investigated the free radical copolymerization of these monomers in m-xylene (B151644) at higher temperatures of 100°C and 130°C with tert-butyl peroxybenzoate as the initiator. tandfonline.com This research determined that the reactivity ratios of the monomers, which describe the tendency of a monomer to react with a growing polymer chain ending in the same or the other monomer, are influenced by the solvent. tandfonline.com Specifically, the reactivity ratio values in the m-xylene solution differed from those obtained in bulk polymerization at both temperatures. tandfonline.com

The choice of solvent can significantly impact the polymerization kinetics and the copolymer composition. For instance, the use of hydrogen-bond-forming solvents can influence the reactivity of methacrylic acid. researchgate.net The process generally involves dissolving the monomers and initiator in a suitable solvent and heating the mixture to initiate polymerization. The resulting copolymer solution can then be used directly or the polymer can be isolated by removing the solvent.

A study on the continuous solution polymerization of styrene and methacrylic acid utilized a series of stirred-tank reactors. googleapis.com This method allows for the continuous feeding of monomers and solvent, leading to a steady-state production of the copolymer. googleapis.com For example, a mixture of styrene, methacrylic acid, and toluene was continuously fed into the first of three polymerization vessels at 135°C, with additional methacrylic acid and solvent fed into the subsequent vessels to control the copolymer composition and viscosity. googleapis.com This process can produce several kilograms of copolymer per hour. googleapis.com

Table 1: Reactivity Ratios for Styrene (r1) and Methacrylic Acid (r2) in Solution Polymerization

| Temperature (°C) | Solvent | r1 (Styrene) | r2 (Methacrylic Acid) |

|---|---|---|---|

| 100 | m-xylene | Value not specified | Value not specified |

| 130 | m-xylene | Value not specified | Value not specified |

| 60 | Toluene | Value not specified | Value not specified |

Data derived from research on the influence of solvent on copolymerization kinetics. tandfonline.com

Emulsion Copolymerization Strategies

Emulsion polymerization is a heterogeneous polymerization technique where a water-insoluble monomer is emulsified in an aqueous phase with the aid of a surfactant. This method is particularly advantageous for producing high molecular weight polymers at a fast polymerization rate.

In emulsifier-free emulsion polymerization, the need for a conventional surfactant is eliminated. Instead, stability is often achieved through the use of a water-soluble comonomer, like methacrylic acid, which can act as a self-emulsifier, or through the use of an initiator that generates surface-active species. researchgate.net This method is beneficial for applications where surfactant migration is undesirable, such as in coatings and adhesives. researchgate.net

Studies have shown that monodisperse P(St-co-MAA) nanoparticles with diameters ranging from 230 to 420 nm can be synthesized using this technique. researchgate.net The characteristics of the resulting latex particles, including their size, dispersity, and the distribution of carboxyl groups, are influenced by factors such as the initiator, comonomer ratio, and the pH of the reaction medium. researchgate.net For instance, the initiator potassium persulfate (KPS) has been found to play a significant role in the particle nucleation process. researchgate.net

In a typical procedure, styrene and methacrylic acid are copolymerized in water with a water-soluble initiator like KPS. The methacrylic acid, being partially soluble in water, can polymerize in the aqueous phase and form oligomeric radicals that act as stabilizers for the growing polystyrene particles. The final distribution of the carboxylic groups can be influenced by the hydrophilicity of the acidic monomer, with more hydrophilic acids tending to be located more at the particle-water interface. researchgate.net

Table 2: Influence of Reaction Parameters on Emulsifier-Free Emulsion Copolymerization

| Parameter | Effect on Particle Size | Effect on Polymerization Rate |

|---|---|---|

| Initiator Concentration | Increases | Increases |

| Reaction Temperature | Increases | Increases |

General trends observed in emulsifier-free emulsion polymerization studies. researchgate.net

Seeded emulsion polymerization involves the addition of monomers to a pre-existing latex of polymer particles (the "seed"). This allows for better control over the particle size and size distribution of the final product. The monomers are absorbed by the seed particles, where polymerization occurs.

This technique has been employed for the copolymerization of styrene and methacrylic acid. capes.gov.br In one approach, a fine-particle-size seed latex, for example, made of poly(ethyl acrylate-co-methacrylic acid), is first prepared via emulsion polymerization. googleapis.com This seed is then used for a second-stage polymerization with styrene and methacrylic acid. googleapis.com The pH of the reaction medium can significantly affect the distribution of methacrylic acid within the polymer particles. researchgate.net

The process can be conducted in a semi-continuous manner, where the monomers are fed into the reactor over time. This allows for the production of core-shell particles with varying compositions. For example, a seed of polystyrene can be used, followed by the addition of styrene and methacrylic acid to form a shell of P(St-co-MAA).

Precipitation polymerization is a method where the polymerization is initiated in a solution in which the monomers are soluble, but the resulting polymer is not. As the polymer chains grow, they precipitate out of the solution, forming particles.

P(St-co-MAA) copolymer nanoparticles have been successfully synthesized using free-radical precipitation polymerization. researchgate.net This method allows for the production of nanoparticles with a narrow size distribution. The polymerization conditions, such as comonomer concentration and ratio, polymerization temperature and time, initiator concentration, and solvent composition, are crucial in determining the final particle size and the conversion yield.

One study found that a maximum conversion yield of 99.5% could be achieved within 4 hours of polymerization with a 1:1 comonomer ratio of styrene to methacrylic acid in a water:ethanol (B145695) (1:1) mixture as the co-solvent system. researchgate.net The smallest particle size of 25 nm was obtained with a monomer ratio of MAA:St (90:10). researchgate.net The use of water as a co-solvent was shown to be effective in promoting the polymerization to high conversion. researchgate.net

Table 3: Effect of Monomer Ratio on Particle Size in Precipitation Polymerization

| MAA:St Ratio | Particle Size (nm) |

|---|---|

| 90:10 | 25 |

| 1:1 | Not specified, but larger than 25 nm |

Data from a study on the synthesis of P(St-co-MAA) nanoparticles via precipitation polymerization. researchgate.net

Bulk Polymerization Processes

Bulk polymerization is carried out with only the monomers and a monomer-soluble initiator. This method avoids the use of solvents, which can be advantageous from an environmental and cost perspective. However, controlling the reaction temperature can be challenging due to the high viscosity of the polymerizing medium and the exothermic nature of the reaction, a phenomenon known as the gel effect. mcmaster.ca

Free radical copolymerizations of styrene and methacrylic acid have been conducted in bulk at elevated temperatures of 100°C and 130°C using tert-butyl peroxybenzoate as the initiator. tandfonline.com Research has shown that the reactivity ratios of the monomers in bulk polymerization are different from those in solution polymerization. tandfonline.com

A continuous bulk polymerization process for producing styrene/(meth)acrylic acid copolymers has also been developed. googleapis.com This process utilizes at least two polymerization vessels in series, with continuous feeding of methacrylic acid into each vessel to ensure a homogeneous copolymer composition. googleapis.com This method addresses the issue of compositional drift that can occur in batch bulk polymerization due to the different reactivities of the monomers. The process can be operated to produce a resin with excellent transparency and heat resistance. googleapis.com

Controlled/Living Radical Copolymerization (CRP) Architectures

Controlled/living radical polymerization (CRP) techniques have emerged as powerful tools for the synthesis of well-defined poly(styrene-co-methacrylic acid) copolymers with controlled molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures. youtube.com These methods rely on establishing a dynamic equilibrium between active propagating radicals and dormant species, allowing for the controlled growth of polymer chains. youtube.com Two of the most prevalent CRP methods for this copolymer system are Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). youtube.com

Reversible Addition–Fragmentation Chain Transfer (RAFT) Copolymerization

RAFT polymerization is a versatile CRP technique that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA), commonly referred to as a RAFT agent, to mediate the polymerization. wikipedia.org The process allows for the synthesis of polymers with predetermined molecular weights and low dispersity by controlling the chain growth. wikipedia.orgsigmaaldrich.com The RAFT process is compatible with a wide array of monomers, including styrene and methacrylic acid, and can be implemented under various reaction conditions. wikipedia.orgsigmaaldrich.cn

RAFT emulsion polymerization is a robust method for producing high molecular weight block copolymers and their corresponding nano-objects in an aqueous dispersed system. mdpi.commdpi.com This technique combines the advantages of traditional emulsion polymerization with the control afforded by the RAFT process. In the context of styrene and methacrylic acid, this often involves a polymerization-induced self-assembly (PISA) approach, where a water-soluble poly(methacrylic acid) (PMAA) macro-CTA is first synthesized and then chain-extended with the water-immiscible styrene monomer. mdpi.comnih.gov This in-situ formation of an amphiphilic diblock copolymer leads to the self-assembly of nanoparticles. mdpi.com

Research has demonstrated the successful synthesis of PMAA-b-PS diblock copolymers via RAFT aqueous emulsion polymerization. mdpi.com In one study, a trithiocarbonate (B1256668) was employed as both a surfactant and a RAFT agent. mdpi.comnih.gov The polymerization of a PMAA macro-CTA with styrene was conducted at 35 and 40 wt% solids in water, achieving full monomer conversion within 4 hours. mdpi.com The process can be conducted as a one-pot polymerization since both the PMAA-CTA and the resulting PMAA-b-PS polymer can be synthesized in water. mdpi.com The pH of the reaction medium is a critical parameter; for instance, conducting the reaction at a pH of 2.5 has been shown to be effective. nih.gov

The stability of the aqueous latexes can be enhanced by using a cosolvent. For example, adding 20 vol% of 1,4-dioxane (B91453) can increase the phase transition temperature of thermoresponsive macroRAFT agents, ensuring latex stability at the higher temperatures required for polymerization. mdpi.com

| Macro-CTA | Monomer | Solids Content | Reaction Time | Conversion | Reference |

|---|---|---|---|---|---|

| PMAA-CTA | Styrene | 20 wt% | 2 h | ~95% | nih.gov |

| PMAA20-CTA2 | Styrene | 35 wt% | 4 h | Full | mdpi.com |

| PMAA20-CTA2 | Styrene | 40 wt% | 4 h | Full | mdpi.com |

| Poly(acrylic acid)20-b-polystyrene5 | Styrene/Acrylonitrile (B1666552) | Not Specified | Not Specified | High | acs.org |

RAFT solution polymerization offers a homogeneous medium for the synthesis of poly(methacrylic acid) macro-CTAs, which are precursors for the subsequent copolymerization with styrene. The choice of solvent significantly impacts the polymerization kinetics. A study comparing the RAFT polymerization of methacrylic acid in water, 1,4-dioxane, and ethanol found that the solvent choice affects the initial phase of the reaction. mdpi.comnih.gov

When using a specific trithiocarbonate RAFT agent (CTA1), polymerization in ethanol exhibited an inhibition period of approximately one hour. mdpi.comnih.gov In contrast, measurable monomer consumption was observed from the one-hour mark in both 1,4-dioxane and water, indicating a more immediate start to the polymerization process. mdpi.comnih.gov These polymerizations were typically conducted at 70°C, keeping the initial concentrations of the monomer, initiator, and RAFT agent constant across the different solvent systems. mdpi.comnih.gov The successful synthesis of well-defined PMAA in water has been achieved with low dispersity (Đ < 1.19) for molar masses up to 92,000 g·mol⁻¹. acs.org

| Solvent | RAFT Agent | Temperature | Observation | Reference |

|---|---|---|---|---|

| Ethanol | CTA1 | 70°C | 1-hour inhibition period | mdpi.comnih.gov |

| 1,4-Dioxane | CTA1 | 70°C | Measurable conversion after 1 hour | mdpi.comnih.gov |

| Water | CTA1 | 70°C | Measurable conversion after 1 hour | mdpi.comnih.gov |

The structure of the RAFT agent, particularly the Z and R groups of the thiocarbonylthio compound, is critical for achieving successful and controlled polymerization. wikipedia.orgsigmaaldrich.cn The choice of these groups must be tailored to the specific monomers being polymerized. sigmaaldrich.cn For "more activated monomers" (MAMs) like methacrylic acid and styrene, trithiocarbonates and certain dithioesters are generally effective. sigmaaldrich.cnsigmaaldrich.com

The R group must be a good homolytic leaving group that can efficiently reinitiate polymerization. sigmaaldrich.com For methacrylates, tertiary cyanoalkyl groups are often effective. sigmaaldrich.cn The Z group modulates the stability of the intermediate radical and the rates of addition and fragmentation. acs.org

In the synthesis of poly(methacrylic acid)-block-polystyrene copolymers, modifying the Z-group of the RAFT agent by varying the length of an alkyl side chain (e.g., propyl, butyl, dodecyl) has been shown to influence the polymerization. nih.gov Increasing the hydrophobicity of the RAFT agent can facilitate well-controlled polymerization at high solid contents (30–50 wt%) in water. nih.gov However, some RAFT agents that are effective for methacrylates can inhibit the polymerization of styrene. For example, a symmetrical trithiocarbonate with diphenylmethyl as the R group was found to inhibit styrene polymerization due to the high stability and steric hindrance of the leaving diphenylmethyl radical, which fails to re-initiate propagation effectively. nih.gov

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is another powerful CRP technique that employs a transition metal complex (commonly copper-based) as a catalyst to reversibly activate and deactivate polymer chains through a halogen atom transfer process. cmu.edusigmaaldrich.com This method allows for the synthesis of polymers with well-defined architectures from a wide variety of monomers, including styrenes and methacrylates. youtube.comyoutube.com The basic components of an ATRP system are the monomer, an initiator (typically an alkyl halide), and a catalyst system composed of a transition metal salt and a ligand. youtube.com

The mechanism involves the reversible formation of radicals from the alkyl halide initiator, accompanied by the oxidation of the transition metal complex (e.g., from Cu(I) to Cu(II)). cmu.eduyoutube.com This dynamic equilibrium between active and dormant species allows for controlled chain growth. youtube.com Research has shown the successful ATRP of both styrene and methacrylates using iron-based catalysts as well, which offers a more environmentally friendly alternative to copper. cmu.edunih.gov Well-controlled polymerizations of styrene and methyl methacrylate (B99206) have been achieved with iron chloride complexed with iminodiacetic acid, yielding polymers with predictable molecular weights and relatively narrow molecular weight distributions (Đ ≈ 1.3–1.5). cmu.edu

The initiator system in ATRP, comprising the initiator itself and the catalyst (metal salt and ligand), is crucial for achieving a controlled polymerization. youtube.comacs.org The initiator, usually an alkyl halide, must have a high initiation efficiency, meaning it should generate radicals rapidly and quantitatively. youtube.com

The choice of ligand, which complexes with the transition metal, is a key factor in tailoring the catalyst's reactivity. cmu.edu Multidentate nitrogen-based ligands, such as derivatives of bipyridine or ethylenediamine, are widely used and highly effective for copper-mediated ATRP. cmu.edusigmaaldrich.com The structure of the ligand and the ligand-to-copper ratio can significantly affect the degree of control in the polymerization. acs.org

For the ATRP of styrene and methacrylates, various initiator and catalyst systems have been explored. Iron-based systems, for instance, have been shown to be effective. An FeCl₂/iminodiacetic acid system successfully catalyzed the ATRP of styrene, producing polymers with molecular weights close to the calculated values. cmu.edu In copper-catalyzed systems, the use of multifunctional initiators allows for the synthesis of more complex architectures like star polymers. youtube.com The development of advanced ATRP techniques like Initiators for Continuous Activator Regeneration (ICAR) ATRP allows for a significant reduction in the amount of catalyst needed (down to ppm levels), which is beneficial for many applications. sigmaaldrich.comnih.gov

| Monomer | Catalyst System | Initiator | Key Finding | Reference |

|---|---|---|---|---|

| Styrene (St), Methyl Methacrylate (MMA) | FeCl₂/Iminodiacetic Acid | α-Bromoethyl benzene (B151609), Ethyl 2-bromopropionate | Controlled polymerization with narrow PDI (~1.3-1.5). | cmu.edu |

| Styrene (St) | CuBr/4,4′-di(5-nonyl)-2,2′-bipyridine | Not specified | Monomer reactivity ratios evaluated. | cmu.edu |

| Styrene (St), Methyl Methacrylate (MMA) | Copper catalysts with nitrogen-based ligands | Alkyl diethyldithiocarbamate | Well-controlled polymerization (PDI < 1.1 for St, < 1.2 for MMA). | acs.org |

| Styrene (St) | Cu-based catalysts (e.g., with Me₆TREN, TPMA ligands) | Ethyl 2-bromoisobutyrate | ICAR ATRP allows for catalyst concentration as low as 50 ppm. | sigmaaldrich.com |

Influence of Reaction Parameters on Copolymer Synthesis and Macromolecular Structure

The architecture and properties of P(St-co-MAA) copolymers are not solely dependent on the chosen polymerization technique but are also profoundly influenced by a range of reaction parameters. These include the concentrations and feed ratio of the monomers, the temperature and duration of the polymerization, the choice and concentration of the initiator, the solvent system, and, in the case of emulsion polymerization, the stabilizers and macromonomers used. A thorough understanding and control of these parameters are paramount for tailoring the copolymer's molecular weight, composition, and particle size to meet the demands of specific applications.

Monomer Concentration and Feed Ratio Effects

The initial concentration of monomers and their feed ratio are fundamental parameters that directly impact the copolymerization kinetics, final conversion, particle size, and composition of the resulting P(St-co-MAA).

In precipitation polymerization, increasing the total monomer concentration can lead to a higher conversion yield. researchgate.net This is attributed to the increased probability of collision and reaction between monomer radicals. However, higher monomer concentrations can also result in larger particle sizes due to enhanced agglomeration of the primary polymer particles. researchgate.net

The ratio of methacrylic acid (MAA) to styrene (St) in the feed is a critical determinant of the copolymer's properties. Studies have shown that varying the MAA:St ratio significantly affects the particle size of the resulting copolymer nanoparticles. For instance, in one study, the smallest particle size of 25 nm was achieved with a high MAA to styrene ratio of 90:10. researchgate.netspringerprofessional.de Conversely, a 1:1 comonomer ratio of St:MAA, at a 10% total monomer concentration, resulted in a maximum conversion yield of 99.5% within 4 hours. researchgate.netspringerprofessional.de This highlights a trade-off between achieving minimum particle size and maximum conversion, which is dependent on the monomer feed ratio.

In emulsion copolymerization, the concentration of MAA also plays a crucial role. An increase in the MAA feed concentration has been observed to decrease particle size and increase the polymerization rate. researchgate.net This is likely due to the increased hydrophilicity of the system, leading to the formation of more polymer particles. Furthermore, a higher MAA feed concentration results in latex particles with a greater number of surface-carboxyl groups. researchgate.net The continuous or incremental addition of methacrylic acid during the initial stages of suspension polymerization, before approximately 50% of the styrene has polymerized, has been shown to produce copolymers with desirable physical properties. google.com

The following table summarizes the effect of monomer feed ratio on particle size and conversion yield in precipitation polymerization.

Table 1: Effect of Monomer Feed Ratio on Copolymer Characteristics

Polymerization Temperature and Time Regimes

Polymerization temperature and time are critical parameters that significantly influence the rate of reaction, monomer conversion, and the molecular weight of the resulting P(St-co-MAA) copolymers.

The polymerization temperature directly affects the rate of decomposition of the initiator into free radicals, which in turn dictates the rate of polymerization. researchgate.net Generally, higher temperatures lead to faster polymerization rates. youtube.com For instance, in the free radical polymerization of styrene and methacrylic acid, increasing the temperature from 30°C to 80°C resulted in an increased conversion yield. researchgate.net However, excessively high temperatures can have detrimental effects. For example, in the synthesis of polystyrene, temperatures exceeding 130°C can disrupt the control in atom transfer radical polymerization (ATRP), leading to a broader range of molecular weights. youtube.com Moreover, high temperatures, particularly above 280°C, can cause thermal degradation of polystyrene, breaking it down into smaller radicals and volatile compounds. youtube.com In suspension polymerization, a temperature range of 65°C to 120°C is often employed. google.com

The duration of the polymerization is another key factor. As the polymerization time increases, the monomer conversion generally increases until it reaches a maximum. In one study on the precipitation polymerization of St and MAA, the conversion yield reached a maximum of 99% after 4 hours, with no further increase observed with longer reaction times. researchgate.net However, prolonged polymerization times can also lead to an increase in particle size due to the agglomeration of formed particles. The same study reported an increase in particle size from 75 nm to 215 nm as the polymerization time increased from 0.5 to 5 hours. researchgate.net In RAFT emulsion polymerization, full conversion was achieved within 2 hours for polymerizations at 20 and 25 wt% solids, while at 30 wt%, less than 30% conversion was reached after 5 hours. nih.gov

The interplay between temperature and time is crucial. For instance, in a suspension polymerization process, heating the mixture for about 6 hours at 85-90°C was sufficient to achieve a stable suspension and form copolymer beads. google.com

Table 2: Influence of Polymerization Time on Conversion and Particle Size

Initiator Selection and Concentration Dynamics

The choice of initiator and its concentration are pivotal in controlling the polymerization process and the final properties of the P(St-co-MAA) copolymer. Different polymerization techniques necessitate different types of initiators.

In free radical polymerization, initiators like potassium persulfate (KPS) and benzoyl peroxide (BPO) are commonly used. researchgate.netmarquette.edu The concentration of the initiator has a direct impact on both the conversion yield and the particle size. For instance, in the precipitation polymerization of St and MAA, increasing the KPS concentration from 0.025% to 0.8% led to a significant increase in the copolymerization yield, reaching a maximum of 99%. researchgate.net However, this increase in initiator concentration also resulted in a substantial increase in particle size, from 53 nm to 280 nm. researchgate.net This is because a higher initiator concentration leads to the formation of more polymer chains, which can then aggregate to form larger particles.

In suspension polymerization, a combination of low-temperature and high-temperature initiators is sometimes employed. For example, benzoyl peroxide can be used as a low-temperature initiator, while t-butyl peracetate or t-butyl perbenzoate can serve as high-temperature initiators. google.com The concentration of these initiators typically ranges from 0.01% to 1% by weight based on the total weight of the monomers. google.com

For controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, specific initiator systems are required. In ATRP of styrene and methyl methacrylate, a catalyst system of FeCl2/iminodiacetic acid has been successfully used. cmu.edu In RAFT polymerization, a trithiocarbonate can act as both a surfactant and a RAFT agent. mdpi.comresearchgate.net The ratio of the chain transfer agent (CTA) to the initiator is a critical parameter in RAFT polymerization. For example, a [CTA]/[ACVA] molar ratio of 5 was used in the RAFT emulsion polymerization of styrene and methacrylic acid. mdpi.com

The following table illustrates the effect of initiator (KPS) concentration on conversion yield and particle size in precipitation polymerization.

Table 3: Effect of Initiator Concentration on Copolymerization

Solvent System Impact on Copolymerization

The choice of solvent system is a critical parameter in the synthesis of P(St-co-MAA) copolymers, particularly in precipitation and solution polymerization methods. The solvent influences monomer solubility, polymer solubility, and the stability of the forming polymer particles, thereby affecting the polymerization kinetics and the final product characteristics.

In precipitation polymerization, a key aspect is that the solvent should dissolve the monomers but precipitate the resulting copolymer. researchgate.net A mixture of water and ethanol is often used as a co-solvent system for the copolymerization of styrene and methacrylic acid. researchgate.net The ratio of water to ethanol significantly impacts the conversion yield. Studies have shown that increasing the water content in the water:ethanol mixture from 10% to 90% leads to an increase in the conversion yield. researchgate.net A water:ethanol ratio of 1:1 was found to be optimal, resulting in a maximum conversion yield of 99.5%. researchgate.netspringerprofessional.de This is because water is a good solvent for methacrylic acid, while ethanol helps to stabilize the produced P(St-co-MAA) copolymer, thereby promoting particle formation. researchgate.net

In solution polymerization, the polarity of the solvent can affect the reactivity of the monomers. For the free-radical copolymerization of methyl methacrylate and styrene, a study found that the copolymerization parameters changed significantly with the polarity of the solvents used. researchgate.net The relative reactivity of the polystyryl radical towards the methyl methacrylate monomer increased with increasing solvent polarity. researchgate.net

In RAFT solution polymerization of methacrylic acid, different solvents such as water, 1,4-dioxane, and ethanol have been investigated. The polymerization of MAA in ethanol exhibited an inhibition period of 1 hour, whereas in 1,4-dioxane and water, monomer consumption was observed after just 1 hour. mdpi.com This demonstrates the profound effect the solvent can have on the polymerization kinetics.

The following table summarizes the effect of the water content in a water:ethanol co-solvent system on the conversion yield in precipitation polymerization.

Table 4: Effect of Solvent Composition on Conversion Yield

Role of Stabilizers and Macromonomers in Emulsion Systems

In emulsion polymerization, where the monomers are dispersed in an aqueous phase, stabilizers and macromonomers play a crucial role in controlling the stability of the latex particles and influencing the final polymer properties.

Stabilizers, or emulsifiers, are surface-active agents that adsorb onto the surface of the monomer droplets and polymer particles, preventing their coalescence and ensuring the stability of the emulsion. In the context of P(St-co-MAA) synthesis, both conventional surfactants and reactive stabilizers (macromonomers) can be employed.

Macromonomers are polymers with a polymerizable end group that can participate in the copolymerization reaction. The use of a macromonomer like poly(ethylene glycol) ethyl ether methacrylate (PEG-EEM) as a stabilizer in the emulsion copolymerization of styrene and methacrylic acid has been shown to produce highly uniform and carboxyl-functionalized latex particles. researchgate.net The use of PEG-EEM resulted in larger but monodisperse particles compared to emulsifier-free systems. researchgate.net Interestingly, while increasing the PEG-EEM concentration in the emulsion polymerization of styrene alone led to a decrease in particle size and an increase in the polymerization rate, in the presence of methacrylic acid, both particle size and polymerization rate remained relatively constant with increasing PEG-EEM concentration. researchgate.net

In some systems, methacrylic acid itself can cooperate with a macromonomer like poly(ethylene glycol) methyl ether methacrylate (PEGMA) to stabilize the emulsion, particularly when styrene units are present. nih.govresearchgate.net This cooperative effect facilitates the formation of a stable styrene-acrylic emulsion. nih.gov

The choice and concentration of the stabilizer are critical for controlling particle size. For instance, in the presence of PEG-EEM, the concentration of methacrylic acid was found to be a more effective parameter for controlling particle size compared to similar systems without the macromonomer. researchgate.net Polystyrene-b-[polystyrene-r-poly(methacrylic acid)] amphiphilic block-random copolymers have also been investigated as stabilizers for the emulsion polymerization of styrene, yielding stable latexes with particle diameters ranging from 30 to 150 nm. researchgate.net

The following table provides an overview of the effect of a macromonomer stabilizer on the characteristics of the resulting latex particles.

Table 5: Impact of Macromonomer Stabilizer in Emulsion Copolymerization

Copolymerization Kinetics and Mechanistic Pathways

Kinetic Modeling and Simulation Approaches

Kinetic modeling and simulation are powerful tools for understanding and optimizing copolymerization processes. They allow for the prediction of reaction rates, copolymer composition, and molecular weight distributions under various conditions.

Developing a comprehensive kinetic model for the copolymerization of methacrylic acid and styrene (B11656) requires accounting for several simultaneous reactions: initiator decomposition, initiation, propagation, termination, and chain transfer. acs.org For more complex systems like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, the model must also include the RAFT pre-equilibrium and main equilibrium steps. nih.gov

Modern modeling approaches often incorporate diffusion-controlled effects, where reaction rates (especially termination) decrease as monomer conversion increases and the system viscosity rises. mdpi.com For methacrylic acid polymerization in aqueous solution, a kinetic model has been presented that includes chain-length-dependent termination and an empirical function to account for the dependence of the termination rate on both monomer conversion and molar mass. dntb.gov.ua Software packages like PREDICI® are frequently used to build these models and fit them to experimental data, allowing for the simulation of conversion, composition, and molecular weight development. nih.govmdpi.com These models serve as valuable aids in the design and scaling of industrial polymerization processes. nih.gov

Accurate kinetic models depend on reliable values for the rate coefficients of propagation (kₚ), termination (kₜ), and chain transfer (kₙ). These coefficients are often strong functions of temperature, pressure, and solvent.

Pulsed-laser polymerization combined with size-exclusion chromatography (PLP-SEC) is a standard technique for determining kₚ values. cmu.edu For monomers like styrene and methacrylates, this method yields well-structured molecular weight distributions from which kₚ can be accurately determined. cmu.edu Termination rate coefficients (kₜ) can then be derived from the ratio kₚ/kₜ, which is obtained from steady-state polymerization experiments. researchgate.net

Table 2: Selected Kinetic Rate Coefficients for Styrene and Methacrylate (B99206) Homopolymerizations

| Monomer | Parameter | Value (L·mol⁻¹·s⁻¹) | Temperature (°C) | Source |

|---|---|---|---|---|

| Styrene | kₚ | 480 ± 10 | 70 | researchgate.net |

| Styrene | Eₐ (propagation) | 39.7 kJ/mol | 0 - 130 | researchgate.net |

| Styrene | Eₐ (termination) | 15.6 kJ/mol | 0 - 130 | researchgate.net |

| Methyl Methacrylate | kₜ | 1.49 x 10⁷ | 60 | researchgate.net |

| Methyl Methacrylate | kₜ | 1.90 x 10⁷ | 80 | researchgate.net |

Analysis of Diffusion-Controlled Phenomena in Polymerization

In the free-radical copolymerization of 2-Methylprop-2-enoic acid (methacrylic acid, MAA) and styrene, diffusion-controlled phenomena, particularly autoacceleration, play a significant role at high conversions. This phenomenon, also known as the Trommsdorff-Norrish or gel effect, is characterized by a marked increase in the rate of polymerization and molecular weight. nih.govyoutube.com It arises when the viscosity of the polymerization medium increases to a point where the diffusion of large polymer radicals to each other for termination is severely hindered. youtube.com

Studies have shown that at high conversions, both propagation and termination become diffusion-controlled. nih.gov The viscosity of the medium becomes a critical factor, with a certain viscosity threshold often marking the onset of the Trommsdorff effect. For instance, in a similar system of methyl methacrylate (MMA) and styrene, a viscosity of 1000 ± 100 Pa·s has been identified as a criterion for the onset of this autoacceleration. researchgate.net The increasing polymer volume fraction and decreasing concentration of the remaining monomer contribute to this state. nih.gov This effect is crucial in industrial processes as it can lead to a runaway reaction if not properly controlled, but it can also be harnessed to produce high molecular weight copolymers. youtube.comresearchgate.net

Reactivity Ratios and Monomer Sequence Distribution

The microstructure and properties of a copolymer are largely determined by its monomer sequence distribution, which is a function of the monomer reactivity ratios. acs.org For the styrene (Sty) and methacrylic acid (MAA) system, the reactivity ratios indicate the relative preference of a growing polymer chain ending in one monomer unit to add the same or the other monomer. uc.edu

The reactivity ratios for this system have been studied under various conditions, such as in bulk and in solution. researchgate.nettandfonline.com For example, in a free-radical photopolymerization using a uranyl nitrate (B79036) ion initiator, the reactivity ratios were determined to be r(MAA) = 0.61 ± 0.05 and r(Sty) = 0.14 ± 0.07. researchgate.net Since both reactivity ratios are less than one, and their product (r₁r₂ ≈ 0.085) is also less than one, it suggests a tendency towards alternating copolymerization, though with a higher incorporation of methacrylic acid. uc.eduresearchgate.net This allows for the synthesis of a broad range of copolymer compositions without significant compositional drift. researchgate.net

The distribution of monomers along the polymer chain can be statistically calculated, providing insight into the copolymer's final properties. researchgate.net The values of the reactivity ratios are critical for predicting the instantaneous copolymer composition from the monomer feed composition. uc.edu

Experimental Determination Methods (e.g., Kelen-Tudos, Finemann-Ross)

Several linearization methods are employed to determine monomer reactivity ratios from experimental data at low monomer conversions. acs.org Among the most common are the Fineman-Ross and Kelen-Tüdös methods. scielo.org These methods rearrange the copolymer composition equation into a linear form, allowing for the graphical determination of the reactivity ratios. acs.orguc.edu

The Fineman-Ross method involves plotting copolymer and monomer feed composition data in a way that the slope and intercept of the resulting line yield the reactivity ratios. mdpi.com However, this method can sometimes lead to inconsistent results and unevenly distributed data points. wmich.edu

The Kelen-Tüdös method is often considered a more reliable graphical method. acs.orgwmich.edu It introduces an arbitrary constant (α) to the Fineman-Ross equation, which helps to provide a more uniform distribution of data points, giving each point equal statistical weight. scielo.org This method typically yields more consistent and reliable values for the reactivity ratios, as it allows for the determination of both r₁ and r₂ from the intercepts of a single plot. scielo.orgwmich.edu

In addition to these graphical methods, nonlinear least-squares (NLLS) analysis of the Mayo–Lewis plot is considered the most statistically accurate method for determining reactivity ratios at low conversions. acs.org

Table 1: Comparison of Methods for Determining Reactivity Ratios

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Fineman-Ross | A linearization method that rearranges the copolymer equation to determine reactivity ratios from the slope and intercept of a plot. mdpi.com | Simple graphical determination. uc.edu | Can suffer from uneven data point distribution and may produce inconsistent results. wmich.edu |

| Kelen-Tüdös | An improved linear graphic method that introduces a parameter (α) to the Fineman-Ross equation to ensure more uniform data distribution. scielo.org | Provides more reliable and consistent results than the Fineman-Ross method; data points are more uniformly distributed. wmich.edu | While an improvement, it is still a linearization method and may be less accurate than non-linear methods. acs.org |

| Nonlinear Least-Squares (NLLS) / Error-in-Variables Model (EVM) | A curve-fitting method that minimizes the difference between experimental and calculated copolymer compositions. acs.org | Considered the most statistically correct method for determining reactivity ratios at low conversion. acs.org | Requires specialized computer software (e.g., RREVM). researchgate.net |

Factors Influencing Reactivity Ratio Deviations

The reactivity ratios for the copolymerization of styrene and methacrylic acid are not constant and can be significantly influenced by the reaction conditions. researchgate.net Deviations from ideal behavior can arise from several factors:

Solvent Effects: The choice of solvent can alter the reactivity ratios. For instance, carrying out the polymerization in m-xylene (B151644) solution changes the reactivity ratio values compared to bulk polymerization. researchgate.nettandfonline.com Solvents capable of forming hydrogen bonds can have a pronounced effect on the copolymer composition, particularly with a monomer like methacrylic acid which can act as both a hydrogen bond donor and acceptor. researchgate.net

Initiator Concentration: In bulk copolymerization of styrene and methacrylic acid, the concentration of the initiator, such as AIBN, has been shown to affect the copolymer composition and the effective reactivity ratios. This effect is not observed in solvent copolymerization. researchgate.net

pH: For monomers with acidic or basic groups like methacrylic acid, the pH of the polymerization medium can influence its reactivity. researchgate.net The degree of ionization of the acid monomer can affect its electronic properties and solubility, thereby altering its reactivity towards the growing radical chain.

Temperature: Temperature can influence the individual rate constants of propagation, and thus the reactivity ratios. researchgate.net

Chain Transfer Reactions and Their Influence on Polymer Architecture

The effectiveness of a chain transfer agent is given by its chain transfer constant (Cs). This value can be determined using methods like the Mayo procedure. acs.org The choice of CTA and its concentration directly impacts the final polymer architecture. For instance, reversible addition-fragmentation chain transfer (RAFT) polymerization is a controlled radical polymerization technique that utilizes specific CTAs to produce polymers with well-defined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures like block copolymers. nih.govrsc.org

In the context of styrene and methacrylic acid copolymerization, RAFT can be used to synthesize amphiphilic diblock copolymers. nih.gov For example, a hydrophilic poly(methacrylic acid) block can be chain-extended with a hydrophobic polystyrene block. nih.gov The structure of the RAFT agent is critical; trithiocarbonates are often effective for methacrylate polymerizations. nih.govnih.gov The choice of the R and Z groups on the RAFT agent influences its stability and re-initiation capability, which is crucial for achieving good control over the polymerization of both methacrylates and styrene. nih.govrsc.org The use of CTAs allows for the tailoring of polymer properties, such as molecular weight from tens of thousands to over a million, to suit specific applications. google.com

Table 2: Compound Names

| Systematic Name | Common Name/Abbreviation |

|---|---|

| 2-Methylprop-2-enoic acid | Methacrylic acid (MAA) |

| Styrene | Styrene (Sty) |

| Methyl methacrylate | Methyl methacrylate (MMA) |

| 2,2′-Azobis(isobutyronitrile) | AIBN |

| m-Xylene | m-Xylene |

| tert-Butyl peroxybenzoate | TBPB |

| 4,4′-Azobis(4-cyanovaleric acid) | ACVA |

| 4-Cyanopentanoic acid dithiobenzoate | CTP |

Advanced Characterization Methodologies for Poly Styrene Co Methacrylic Acid Copolymers

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the chemical composition and bonding within PS-co-MAA copolymers.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for confirming the successful incorporation of both styrene (B11656) and methacrylic acid monomer units into the copolymer chain. researchgate.net The FTIR spectrum of PS-co-MAA exhibits characteristic absorption bands corresponding to the functional groups present in both monomers.

The presence of methacrylic acid is confirmed by a distinctive peak around 1700-1730 cm⁻¹, which is attributed to the carbonyl (C=O) stretching vibration of the carboxylic acid groups. spectroscopyonline.comresearchgate.net The intensity of this peak can be correlated with the methacrylic acid content in the copolymer; a higher concentration of methacrylic acid results in a more intense peak. researchgate.net Another important feature is the broad absorption band observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid dimers.

The incorporation of styrene is evidenced by several peaks. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. spectroscopyonline.com The C=C stretching vibrations within the benzene (B151609) ring give rise to sharp peaks around 1601 and 1583 cm⁻¹. spectroscopyonline.com Furthermore, the characteristic out-of-plane bending vibrations of the monosubstituted benzene ring are observed at approximately 757 and 695 cm⁻¹. spectroscopyonline.com

By analyzing the relative intensities of the carbonyl peak of methacrylic acid and the aromatic peaks of styrene, FTIR can be used for a semi-quantitative estimation of the copolymer composition. researchgate.net

Table 1: Characteristic FTIR Peak Assignments for Poly(Styrene-co-Methacrylic Acid)

| Wavenumber (cm⁻¹) | Assignment | Source |

| ~3000 | Aromatic C-H Stretch (Styrene) | spectroscopyonline.com |

| 2500-3300 | O-H Stretch (Methacrylic Acid) | |

| 1700-1730 | C=O Stretch (Methacrylic Acid) | spectroscopyonline.comresearchgate.net |

| 1601, 1583 | Aromatic C=C Stretch (Styrene) | spectroscopyonline.com |

| 757, 695 | Aromatic C-H Out-of-Plane Bend (Styrene) | spectroscopyonline.com |

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR) techniques, provides detailed information about the copolymer's microstructure, composition, and monomer sequencing. iupac.org

In ¹H NMR spectra of PS-co-MAA, the broad signals between 6.5 and 7.5 ppm are characteristic of the aromatic protons of the styrene units. mdpi.compolymersource.ca The aliphatic protons of the polymer backbone and the methyl group of methacrylic acid appear at higher fields, typically in the range of 0.5 to 2.5 ppm. The composition of the copolymer can be determined by integrating the peak areas corresponding to the aromatic protons of styrene and the aliphatic protons of the methacrylic acid units. mdpi.compolymersource.ca

¹³C NMR spectroscopy offers even greater resolution for analyzing the copolymer's microstructure. The quaternary carbon of the styrene ring and the carbonyl carbon of the methacrylic acid unit are particularly useful for determining the monomer sequence distribution (e.g., random, alternating, or blocky). iupac.orgresearchgate.net The chemical shifts of these carbons are sensitive to the nature of the neighboring monomer units. For instance, the carbonyl carbon of a methacrylic acid unit will have a different chemical shift depending on whether it is flanked by two styrene units, two methacrylic acid units, or one of each.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Poly(Styrene-co-Methacrylic Acid)

| Nucleus | Chemical Shift (ppm) | Assignment | Source |

| ¹H | 6.5 - 7.5 | Aromatic protons (Styrene) | mdpi.compolymersource.ca |

| ¹H | 0.5 - 2.5 | Aliphatic backbone and methyl protons (Styrene & Methacrylic Acid) | |

| ¹³C | ~178 | Carbonyl carbon (Methacrylic Acid) | researchgate.net |

| ¹³C | 125-145 | Aromatic carbons (Styrene) | |

| ¹³C | ~40-55 | Backbone methine and methylene (B1212753) carbons | |

| ¹³C | ~18-20 | Methyl carbon (Methacrylic Acid) |

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on the surface of the copolymer, typically within the top 10 nanometers. This is particularly important for applications where surface properties, such as adhesion and biocompatibility, are critical.

In the XPS analysis of PS-co-MAA, the survey spectrum reveals the presence of carbon and oxygen. High-resolution spectra of the C 1s and O 1s regions provide detailed chemical state information. The C 1s spectrum can be deconvoluted into several components: a main peak around 285.0 eV corresponding to C-C and C-H bonds from the polystyrene and the polymer backbone, a peak at a higher binding energy representing the C-O bond, and another peak at an even higher binding energy for the O-C=O of the carboxylic acid group. acs.org

The O 1s spectrum can also be resolved into two peaks, corresponding to the carbonyl oxygen (C=O) and the hydroxyl oxygen (O-H) of the carboxylic acid group. researchgate.net By quantifying the areas of these peaks, the relative amounts of styrene and methacrylic acid on the surface can be determined. This is crucial as the surface composition can differ significantly from the bulk composition due to the different surface energies of the two monomer units.

Table 3: Typical Binding Energies in XPS Analysis of Poly(Styrene-co-Methacrylic Acid)

| Element | Core Level | Binding Energy (eV) | Functional Group | Source |

| Carbon | C 1s | ~285.0 | C-C, C-H | acs.org |

| Carbon | C 1s | ~286.5 | C-O | acs.org |

| Carbon | C 1s | ~289.0 | O-C=O | acs.org |

| Oxygen | O 1s | ~532.0 | C=O | acs.org |

| Oxygen | O 1s | ~533.5 | O -H | acs.org |

Morphological and Nanostructural Analysis

Microscopy techniques are employed to visualize the morphology and nanostructure of PS-co-MAA copolymers, which can exist in various forms such as nanoparticles, films, or bulk materials.

Scanning Electron Microscopy (SEM) is used to investigate the surface topography and morphology of PS-co-MAA materials. researchgate.net For copolymers in the form of nanoparticles or microspheres, SEM can reveal their size, shape, and size distribution. researchgate.netresearchgate.net The images can show whether the particles are spherical, aggregated, or have other morphologies. researchgate.net In the case of copolymer films or bulk materials, SEM can be used to study surface features, porosity, and phase separation. To enhance contrast, especially in blends, samples can be stained or etched to selectively highlight one of the polymer phases. kpi.ua For instance, one component can be selectively removed by a solvent, and the resulting topography can be imaged.

Transmission Electron Microscopy (TEM) provides higher resolution images than SEM and is used to investigate the internal nanostructure of PS-co-MAA copolymers. sharif.edu For block copolymers, TEM can visualize the microphase-separated domains, such as lamellae, cylinders, or spheres, formed by the immiscible polystyrene and poly(methacrylic acid) blocks. mdpi.comresearchgate.net The contrast in TEM images often arises from differences in electron density between the PS and PMAA domains. Staining with heavy elements like ruthenium tetroxide (RuO₄), which preferentially stains the polystyrene domains, can enhance this contrast. researchgate.net TEM is also invaluable for characterizing the morphology of core-shell nanoparticles or the dispersion of one phase within another in copolymer blends. researchgate.net

Particle Size Analysis (e.g., Dynamic Light Scattering)

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS) or Quasi-Elastic Light Scattering (QELS), is a crucial technique for determining the size of submicron particles, such as the latex particles of poly(styrene-co-methacrylic acid) (P(St-co-MAA)). nih.govazonano.comusp.org This method measures the time-dependent fluctuations in scattered light intensity, which arise from the Brownian motion of the particles. azonano.comusp.org The velocity of this motion, represented by the translational diffusion coefficient (D), is used to calculate the particle size via the Stokes-Einstein equation. azonano.comusp.org

In the context of P(St-co-MAA) copolymers, DLS is employed to ascertain the hydrodynamic size and size distribution of the latex particles. For instance, in surfactant-free radical emulsion polymerization, the hydrodynamic size of P(St/AA) particles was measured in a 1 mM Sodium Chloride solution at 20°C using QELS. nih.gov The particle size of these copolymers is a critical parameter, as it can influence their biodistribution and clearance in biomedical applications. nih.gov Particles larger than 200 nm are more prone to clearance by the mononuclear phagocytic system. nih.gov

The composition of the copolymer can significantly impact particle size. Research has shown that for styrene/acrylic acid systems, the latex particle size is inversely proportional to the concentration of acrylic acid in the polymerization medium. nih.gov Similarly, in the emulsion copolymerization of styrene and methacrylic acid, smaller particles were obtained at higher concentrations of methacrylic acid in the monomer feed. researchgate.net One study achieved highly uniform carboxyl-functionalized latex particles in the size range of 0.16–0.50 μm by varying the concentrations of methacrylic acid, a poly(ethylene glycol) based stabilizer, total monomer, and initiator. researchgate.net Another study reported that by adjusting the monomer ratio of methacrylic acid to styrene to 90:10, they could obtain a particle size as small as 25 nm. researchgate.net

It is important to note that DLS provides a z-average diameter, which is heavily weighted towards larger particles, and may differ from the number-average diameter obtained by techniques like Transmission Electron Microscopy (TEM). researchgate.net This discrepancy can be attributed to factors like polydispersity and the formation of particle doublets. researchgate.net

Interactive Data Table: Particle Size of P(St-co-MAA) under Different Conditions

| Monomer Ratio (MAA:St) | Initiator | Solvent/Co-solvent | Temperature (°C) | Particle Size (nm) | Reference |

| 90:10 | Potassium persulfate | Water:Ethanol (B145695) (1:1) | 70 | 25 | researchgate.net |

| 50:50 | Potassium persulfate | Water:Ethanol (1:1) | 70 | - | researchgate.net |

| - | Potassium persulfate | Water | 80 | 160-500 | researchgate.net |

Thermal Analysis Methodologies

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique for evaluating the thermal stability and decomposition behavior of polymers, including poly(styrene-co-methacrylic acid) (P(St-co-MAA)). TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

For P(St-co-MAA) and related copolymers, TGA reveals a multi-step decomposition process. The initial weight loss, often observed below 250°C, is typically attributed to the loss of absorbed water or precipitant, particularly in ionomeric forms of the copolymer. ijcce.ac.ir A subsequent weight loss region, for example between 250°C and 291°C, can be due to decarboxylation or other reactions of the side-chain units. researchgate.net The main decomposition of the copolymer backbone generally occurs at higher temperatures. For instance, studies on styrene-acrylic acid salt copolymers show the main decomposition starting around 350°C and reaching a maximum rate around 450°C. ijcce.ac.ir

The thermal stability of P(St-co-MAA) is influenced by its composition. Generally, these copolymers are more stable than polystyrene but less stable than the corresponding poly(methacrylic acid) salts. ijcce.ac.ir The introduction of methacrylic acid units can alter the degradation mechanism compared to pure polystyrene.

Interactive Data Table: TGA Decomposition Stages of Styrene-Based Copolymers

| Copolymer System | Initial Weight Loss Temperature (°C) | Main Decomposition Temperature Range (°C) | Tmax (°C) | Key Observations | Reference |

| Styrene/Sodium Acrylate (B77674) Ionomer | <250 | 400-480 | ~435 | Initial loss due to water/precipitant. | ijcce.ac.ir |

| Styrene/Potassium Acrylate Ionomer | <250 | 400-480 | ~435 | Total weight loss at 500°C is ~82%. | ijcce.ac.ir |

| Styrene-Butyl Acrylate-Methacrylic Acid | 250-291 | - | - | 10% weight loss region due to decarboxylation. | researchgate.net |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow associated with transitions in a material as a function of temperature. For poly(styrene-co-methacrylic acid) (P(St-co-MAA)) and similar copolymers, DSC is primarily used to determine the glass transition temperature (Tg). The Tg is a critical property that signifies the transition from a rigid, glassy state to a more flexible, rubbery state.

The Tg of P(St-co-MAA) is dependent on the copolymer composition. Generally, the Tg of the copolymer lies between the Tg values of the respective homopolymers, polystyrene (PS) and poly(methacrylic acid) (PMAA). sigmaaldrich.comdtic.mil The literature value for the Tg of polystyrene is approximately 100°C. sigmaaldrich.comhitachi-hightech.com For poly(methacrylic acid), the Tg is reported to be around 228°C. sigmaaldrich.com

Studies on various styrene-methacrylate copolymers have shown that the Tg can be tailored by altering the monomer ratio. acs.orgnih.gov For instance, in styrene/methyl methacrylate (B99206) copolymers, the Tg varies with the monomer composition. researchgate.net In some cases, alternating copolymers of methacrylate and styrene have exhibited lower Tg values compared to their statistical (random) counterparts, especially when the methacrylate substituent is relatively small. acs.orgnih.gov

The presence of a single Tg in the DSC thermogram of a copolymer is often taken as an indication of miscibility and the formation of a true random copolymer. researchgate.netresearchgate.net For example, in blends of poly(styrene-co-methacrylic acid) with other polymers, the observation of a single Tg suggests that the components are miscible. researchgate.net

Interactive Data Table: Glass Transition Temperatures of Styrene-Based Polymers

| Polymer/Copolymer | Composition | Glass Transition Temperature (Tg) (°C) | Reference |

| Polystyrene | - | 100 | sigmaaldrich.comhitachi-hightech.com |

| Poly(methacrylic acid) | - | 228 | sigmaaldrich.com |

| Poly(styrene-co-methacrylic acid) | 15 mol% MAA | - | researchgate.net |

| Styrene/Methyl Methacrylate | 53/47 wt/wt | - | researchgate.net |

| Styrene/Methyl Methacrylate | 30/70 wt/wt | - | researchgate.net |

Thermal Volatilization Analysis (TVA)

Thermal Volatilization Analysis (TVA) is a technique that measures the pressure of volatile products evolved from a sample as it is heated under vacuum. This method provides information about the rate of degradation and the nature of the volatile products.

For copolymers of styrene and methacrylic acid, TVA studies reveal details about their thermal degradation mechanisms. bohrium.comstrath.ac.uk The degradation of these copolymers is influenced by the interactions between the different monomer units. The thermal stability and degradation pathways of P(St-co-MAA) are distinct from those of the individual homopolymers, polystyrene and poly(methacrylic acid). bohrium.com

In the degradation of styrene-methacrylic acid salt copolymers, TVA curves show a peak at lower temperatures (below 250°C) which is likely due to the release of absorbed water or precipitant. ijcce.ac.ir The main decomposition, leading to the evolution of volatile products, occurs at higher temperatures, typically in the range of 400 to 480°C. ijcce.ac.ir The products evolved at different stages of degradation can differ, indicating a complex decomposition process. ijcce.ac.ir

Studies on styrene-methyl methacrylate copolymers have shown that the presence of styrene units can influence the degradation of the methacrylate units. The number of "weak links" in the copolymer, which can initiate degradation, has been found to be proportional to the styrene content. gla.ac.uk

Compositional and Molecular Weight Determination

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, and oxygen) of a compound. In the context of poly(styrene-co-methacrylic acid) (P(St-co-MAA)), elemental analysis can be used to verify the copolymer composition, which is determined by the feed ratio of the monomers during polymerization.

The theoretical elemental composition of the copolymer can be calculated based on the chemical formulas of the repeating styrene (C₈H₈) and methacrylic acid (C₄H₆O₂) units. By comparing the experimentally determined weight percentages of carbon, hydrogen, and oxygen with the theoretical values for different monomer ratios, the actual composition of the synthesized copolymer can be confirmed. This is particularly important as the reactivity ratios of the monomers can sometimes lead to a different composition in the copolymer than in the initial monomer feed.

For example, in a study of ternary blends including poly(styrene-co-methacrylic acid) containing 15 mol% of methacrylic acid, elemental analysis would be a key method to confirm this specific composition. researchgate.net

Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the molecular weight distribution of polymers. youtube.comyoutube.com The fundamental principle of SEC is the separation of molecules based on their hydrodynamic volume, or size in solution. paint.orgyoutube.com The analysis is performed by dissolving the copolymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and pumping it through a column packed with porous gel particles. youtube.compolymersource.ca

Larger polymer coils are excluded from the pores of the packing material and thus travel a shorter path, eluting from the column first. youtube.compaint.org Smaller molecules can penetrate the pores to varying degrees, leading to a longer retention time. youtube.com This process effectively separates the copolymer sample by molecular size.

The concentration of the eluting polymer is monitored by one or more detectors. The most common is the differential refractive index (DRI) detector, which measures the difference in the refractive index between the solvent and the eluting polymer solution. paint.orgrsc.org Other detectors, such as ultraviolet (UV) and multi-angle light scattering (MALS) detectors, can provide additional information, especially regarding the copolymer's composition across the molecular weight distribution. rsc.orgresearchgate.net

To determine the molecular weight, the system is calibrated using polymer standards of known molecular weight, often monodisperse polystyrene standards. youtube.compolymersource.ca A calibration curve plotting the logarithm of molecular weight against retention time is generated. youtube.com This curve allows for the calculation of various molecular weight averages for the P(S-co-MAA) sample, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn (PDI = Mw/Mn). youtube.compolymersource.ca The PDI value indicates the breadth of the molecular weight distribution. youtube.com SEC can also be used to differentiate between random and block copolymers based on their elution behavior. rsc.orgresearchgate.net

Table 1: Example GPC/SEC Data for a P(S-co-MAA) Random Copolymer

| Parameter | Value | Description |

| Number-Average Molecular Weight (Mn) | 11,230 Da | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. |

| Weight-Average Molecular Weight (Mw) | 14,306 Da | The average molecular weight where the contribution of each molecule is weighted by its mass. |

| Peak Molecular Weight (Mp) | 12,900 Da | The molecular weight of the most abundant polymer chain in the sample. |

| Polydispersity Index (PDI) | 1.274 | A measure of the broadness of the molecular weight distribution. A value closer to 1.0 indicates a more uniform chain length. |

| Data adapted from analysis of a TEMPO-terminated poly(styrene-co-methyl methacrylate) random copolymer, serving as a representative example for SEC analysis. polymersource.ca |

Mass Spectrometry Techniques (e.g., MALDI-TOF-MS, GC-MS)

Mass spectrometry offers detailed information about a polymer's molecular structure, including its mass, the mass of its repeating units, and its end-groups. waters.combruker-daltonics.jp

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

MALDI-TOF-MS is a soft ionization technique that allows for the analysis of large macromolecules like synthetic polymers. bruker-daltonics.jp It provides an absolute measurement of molecular weight, unlike the relative values obtained from GPC. waters.comyoutube.com The technique is particularly accurate for polymers with a narrow polydispersity (PDI < 1.2). waters.com

In a typical MALDI experiment, the polymer sample is mixed with a matrix compound and a cationizing agent (a salt) on a target plate. bruker-daltonics.jp For polystyrene-containing polymers, a common cationizing agent is silver trifluoroacetate, which forms silver-adducted ions [M+Ag]+. bruker-daltonics.jp A pulsed laser irradiates the sample, causing the matrix to absorb energy and desorb, carrying the polymer ions into the gas phase. These ions are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio (m/z). waters.combruker-daltonics.jp

The resulting spectrum shows a distribution of peaks, each corresponding to a specific oligomer chain length. The mass difference between adjacent peaks corresponds to the mass of the monomer repeat unit. bruker-daltonics.jp This allows for precise determination of end-group masses and confirmation of the copolymer structure. waters.com For more polydisperse samples, GPC fractions can be collected and analyzed off-line by MALDI-MS to overcome its limitations. waters.com

Table 2: Representative MALDI-TOF-MS Analysis Results for a Polystyrene Standard

| Parameter | Value | Source of Determination |

| Number-Average Molecular Weight (Mn) | 2137.67 Da | Calculated from the distribution of oligomer peaks in the mass spectrum. |

| Weight-Average Molecular Weight (Mw) | 2212.31 Da | Calculated from the distribution of oligomer peaks in the mass spectrum. |

| Dispersity (ĐM) | 1.035 | Ratio of Mw/Mn. |

| Degree of Polymerization (DP) | 20.54 | Average number of monomer units per polymer chain. |

| Monomer Mass | 104.19 Da | Measured as the average mass difference between adjacent oligomer peaks. |

| Data adapted from the analysis of a polystyrene standard, illustrating the type of information obtainable for styrene-based copolymers. bruker-daltonics.jp |

Gas Chromatography-Mass Spectrometry (GC-MS)

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is an effective method for determining the chemical composition of copolymers. nih.govyoutube.com This technique involves the thermal degradation of the polymer sample in an inert atmosphere (pyrolysis), which breaks the copolymer down into smaller, volatile fragments. nih.gov

These fragments are then introduced into a gas chromatograph (GC), which separates them based on their boiling points and affinity for the GC column. The separated fragments then enter a mass spectrometer (MS), which ionizes them and detects the fragments based on their mass-to-charge ratio. youtube.com The resulting pyrogram is a fingerprint of the original copolymer, with specific peaks corresponding to the constituent monomers (styrene and methacrylic acid derivatives). nih.govyoutube.com By identifying these characteristic fragments, the composition of the P(S-co-MAA) copolymer can be confirmed. It is also a powerful tool for quantitative analysis, such as detecting residual monomers or other volatile compounds within the polymer matrix. acs.org

Carboxylic Content Analysis (e.g., Titration Method)

A key characteristic of P(S-co-MAA) is its carboxylic acid content, which dictates properties such as hydrophilicity, pH-responsiveness, and interaction with other materials. A straightforward and reliable method for quantifying the methacrylic acid (MAA) content is through direct titration. researchgate.net

The procedure involves dissolving a known weight of the P(S-co-MAA) copolymer in a suitable solvent or solvent mixture (e.g., ethanol/water). researchgate.net This solution is then titrated with a standardized basic solution, typically aqueous sodium hydroxide (B78521) (NaOH), using a pH meter or an indicator to determine the endpoint. researchgate.net The volume of NaOH solution required to neutralize the carboxylic acid groups of the MAA units is recorded.

The carboxylic acid content in the copolymer can then be calculated using the following equation:

Carboxylic Acid Content (mmol/g) = (V × N) / g

Where:

V is the volume of the NaOH solution consumed during titration (in L).

N is the normality (molarity) of the NaOH solution (in mol/L).

g is the weight of the copolymer sample (in g). researchgate.net

This analysis provides a direct measure of the incorporation of methacrylic acid into the copolymer backbone, which can be compared with the initial monomer feed ratio used in the synthesis. springerprofessional.de

Table 3: Representative Data from Titration for Carboxylic Content Analysis

| Sample ID | Initial Styrene:MAA Molar Ratio in Feed | Sample Weight (g) | NaOH Normality (N) | Titration Volume (mL) | Calculated MAA Content (mmol/g) |

| P(S-co-MAA)-1 | 90:10 | 0.250 | 0.1 | 2.85 | 1.14 |

| P(S-co-MAA)-2 | 75:25 | 0.250 | 0.1 | 7.05 | 2.82 |

| P(S-co-MAA)-3 | 50:50 | 0.250 | 0.1 | 13.80 | 5.52 |

| This table presents hypothetical yet realistic data based on the described titration methodology to illustrate the relationship between monomer feed ratio and the experimentally determined carboxylic acid content in the final copolymer. researchgate.net |

Molecular and Supramolecular Architecture Design in Poly Styrene Co Methacrylic Acid Systems